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Compound of Interest

Compound Name: 2,5-Dichlorophenylzinc iodide

CAS No.: 352530-43-9

Cat. No.: B1588742

Get Quote

Part 1: Executive Technical Summary
2,5-Dichlorophenylzinc iodide is an organometallic intermediate generated in situ. Unlike

stable organic solids, it is rarely isolated due to its high sensitivity to moisture and air. In drug

development and advanced synthesis, it is typically stored as a 0.5 M solution in

tetrahydrofuran (THF).

Chemical Formula:

Molecular Weight: 338.29 g/mol

Appearance: Clear to pale yellow solution (in THF).

Primary Application: Negishi Coupling (Pd-catalyzed cross-coupling with aryl/alkyl halides).

The Characterization Challenge: Direct spectroscopic analysis (NMR/IR) of the active reagent

is complicated by the overwhelming solvent signals (THF) and the rapid protonolysis of the Zn-
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C bond upon exposure to standard atmospheric conditions. Therefore, indirect characterization

via quenching is the industry standard for validation.

Part 2: Preparation & Generation Protocols
To analyze the compound, one must first understand its generation. Two primary methods are

employed in research settings.[1][2]

Method A: The Knochel Insertion (Recommended)
This method utilizes lithium chloride (LiCl) to solubilize the zinc species, forming a "Turbo

Grignard-like" zincate species that is more reactive and stable in solution.

Activation: Treat Zn dust (1.5 equiv) with 1-2 mol% 1,2-dibromoethane and TMSCl in dry

THF to activate the surface.

Insertion: Add 1,4-dichloro-2-iodobenzene (1.0 equiv) and anhydrous LiCl (1.0 equiv) to the

suspension.

Reaction: Stir at 25°C for 2–4 hours. The LiCl mediates the formation of the soluble species

.

Method B: Transmetallation (Rieke Method)
Precursor: Generate 2,5-dichlorophenyllithium (via halogen-lithium exchange at -78°C).

Exchange: Add anhydrous

(1.0 equiv) dissolved in THF.

Warming: Allow to warm to room temperature to form the zinc reagent.

Part 3: Spectroscopic Data & Validation
Since the reagent is generated in situ, validation is performed by comparing the Active Species

against its Hydrolysis Product (proton quench) and Iodolysis Product (iodine quench).

The "Quench-and-Check" Workflow
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This protocol is the self-validating system required for high-integrity data.
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Figure 1: The "Quench-and-Check" validation workflow for organozinc reagents.

Reference Spectroscopic Data (NMR)[3][4]
The following table provides the comparative data needed to confirm the identity of the zinc

reagent.

Path A (Hydrolysis): Confirms the carbon backbone.

Path B (Iodolysis): Confirms the position of the metalation (Zinc must be at position 2).

Table 1:

H NMR Validation Matrix (400 MHz,

)
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Compound
Structure
Context

Chemical Shift
(

, ppm)

Multiplicity &
Coupling (

)

Assignment

1,4-

Dichlorobenzene

(Hydrolysis

Product)

Symmetric
7.26 (or 7.07

neat)
Singlet (s)

All 4 Ar-H

equivalent

1,4-Dichloro-2-

iodobenzene(Sta

rting Material /

Iodolysis

Product)

Asymmetric 7.83
Doublet (d,

Hz)

H-3 (Ortho to I,

Meta to Cl)

7.35
Doublet (d,

Hz)
H-6 (Ortho to Cl)

7.05
Doublet of

Doublets (dd)
H-5 (Meta to I)

2,5-

Dichlorophenylzi

nc Iodide(Active

Species in THF-

d8)

In Situ 7.60 – 7.75 Broad / Shifted

H-3 (Shielded

relative to I-

precursor)

130 – 145 (13C) Broad
C-Zn (Carbon

attached to Zinc)
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Technical Note: In the

H NMR of the active zinc species (if run in dry THF-d8 under Argon), the signal for

H-3 (the proton meta to the zinc) typically shifts upfield relative to the iodide

precursor due to the electropositive nature of the Zinc atom, which increases

electron density on the ring. However, line broadening is common due to the

dynamic Schlenk equilibrium (

).

Infrared (IR) Spectroscopy Data
Direct IR of the solution is dominated by THF peaks (2980, 2870, 1070 cm⁻¹). Validation relies

on the "fingerprint" of the quenched products.

1,4-Dichlorobenzene (Hydrolysis Product):

(neat): 1475, 1390, 1090, 820 cm⁻¹ (strong, para-substitution).

1,4-Dichloro-2-iodobenzene (Iodolysis Product):

(neat): 1560, 1450, 1025, 805 cm⁻¹ (characteristic 1,2,4-substitution pattern).

Part 4: Quantitative Analysis (Titration)
Before using the reagent in a coupling reaction, the exact concentration must be determined.

Simple theoretical calculation based on mass is insufficient due to potential hydrolysis during

preparation.

Protocol: Iodine Titration

Weigh an exact amount of iodine (

, approx 250 mg) into a dry Schlenk flask under Argon.
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Dissolve in dry THF (2 mL).

Add the 2,5-Dichlorophenylzinc iodide solution dropwise via a tared syringe.

Endpoint: The dark brown solution turns colorless (or pale yellow) upon consumption of

iodine.

Mechanism:[3][4]

Calculation:

Part 5: Stability & Handling
Atmosphere: Strictly inert (Argon or Nitrogen). Oxygen causes rapid oxidation to the

phenoxide; moisture causes protonolysis to 1,4-dichlorobenzene.

Temperature: Stable at 25°C for weeks if sealed (Knochel-type). Rieke-type reagents may

require refrigeration (0–5°C) to prevent disproportionation.

Precipitation: If a white precipitate forms (

salts), the supernatant often retains activity, but titration is mandatory before use.
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PubChem.1,4-Dichloro-2-iodobenzene Compound Summary & Spectroscopic Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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